Muscarinic Receptor Antagonism: Cyproheptadine Exhibits 2.8-fold Higher Potency Than Ketotifen in Functional Assays
In functional experiments using field-stimulated vas deferens of rabbit (M1/M2 receptors) and ileum/trachea of guinea-pig (M3 receptors), cyproheptadine demonstrated a pA2 range of 7.99-8.08, which is 2.8-fold higher than ketotifen (pA2 = 6.34-6.99) and marginally higher than pizotifen (pA2 = 7.23-7.81). All three compounds were non-selective across M1, M2, and M3 subtypes, but cyproheptadine exhibited the highest absolute potency [1].
| Evidence Dimension | Muscarinic receptor functional antagonism potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 7.99-8.08 |
| Comparator Or Baseline | Ketotifen: pA2 = 6.34-6.99; Pizotifen: pA2 = 7.23-7.81 |
| Quantified Difference | Cyproheptadine is 2.8-fold more potent than ketotifen and 1.3-1.5-fold more potent than pizotifen |
| Conditions | In vitro functional assays: field-stimulated rabbit vas deferens (M1/M2) and guinea-pig ileum/trachea (M3) |
Why This Matters
Higher muscarinic antagonism potency directly impacts experimental models where cholinergic modulation is critical; cyproheptadine provides stronger and more consistent anticholinergic effects compared to ketotifen and pizotifen.
- [1] Eltze M, Mutschler E, Lambrecht G. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3. Eur J Pharmacol. 1992;211(3):283-93. View Source
